molecular formula C26H26N4O3S B14997465 5-(2-methoxyphenyl)-8,8-dimethyl-2-[(pyridin-2-ylmethyl)sulfanyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione

5-(2-methoxyphenyl)-8,8-dimethyl-2-[(pyridin-2-ylmethyl)sulfanyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione

Cat. No.: B14997465
M. Wt: 474.6 g/mol
InChI Key: ZUDCURMRCCNUPV-UHFFFAOYSA-N
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Description

5-(2-METHOXYPHENYL)-8,8-DIMETHYL-2-{[(PYRIDIN-2-YL)METHYL]SULFANYL}-3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-4,6-DIONE is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-METHOXYPHENYL)-8,8-DIMETHYL-2-{[(PYRIDIN-2-YL)METHYL]SULFANYL}-3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-4,6-DIONE typically involves multi-step organic reactions. The process begins with the preparation of the core pyrimido[4,5-b]quinoline structure, followed by the introduction of the methoxyphenyl, dimethyl, pyridinylmethylsulfanyl, and other functional groups. Common reagents used in these reactions include various halogenated compounds, organometallic reagents, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost, and desired purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

5-(2-METHOXYPHENYL)-8,8-DIMETHYL-2-{[(PYRIDIN-2-YL)METHYL]SULFANYL}-3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-4,6-DIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may result in the formation of more saturated derivatives.

Scientific Research Applications

Chemistry

In chemistry, 5-(2-METHOXYPHENYL)-8,8-DIMETHYL-2-{[(PYRIDIN-2-YL)METHYL]SULFANYL}-3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-4,6-DIONE is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, this compound is of interest due to its potential pharmacological properties. Researchers are investigating its effects on various biological targets, including enzymes and receptors, to develop new therapeutic agents for the treatment of diseases such as cancer and inflammation.

Industry

In industry, 5-(2-METHOXYPHENYL)-8,8-DIMETHYL-2-{[(PYRIDIN-2-YL)METHYL]SULFANYL}-3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-4,6-DIONE is used in the development of new materials with unique properties. Its incorporation into polymers and other materials can enhance their performance in various applications, such as coatings, adhesives, and electronic devices.

Mechanism of Action

The mechanism of action of 5-(2-METHOXYPHENYL)-8,8-DIMETHYL-2-{[(PYRIDIN-2-YL)METHYL]SULFANYL}-3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-4,6-DIONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-METHOXYPHENYL)-1H-INDOLES
  • 5-(4-METHOXYPHENYL)-1H-IMIDAZOLES

Uniqueness

Compared to similar compounds, 5-(2-METHOXYPHENYL)-8,8-DIMETHYL-2-{[(PYRIDIN-2-YL)METHYL]SULFANYL}-3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-4,6-DIONE has a unique combination of functional groups that confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets that may not be possible with other compounds, making it a valuable tool in scientific research and industrial applications.

Properties

Molecular Formula

C26H26N4O3S

Molecular Weight

474.6 g/mol

IUPAC Name

5-(2-methoxyphenyl)-8,8-dimethyl-2-(pyridin-2-ylmethylsulfanyl)-5,7,9,10-tetrahydro-3H-pyrimido[4,5-b]quinoline-4,6-dione

InChI

InChI=1S/C26H26N4O3S/c1-26(2)12-17-21(18(31)13-26)20(16-9-4-5-10-19(16)33-3)22-23(28-17)29-25(30-24(22)32)34-14-15-8-6-7-11-27-15/h4-11,20H,12-14H2,1-3H3,(H2,28,29,30,32)

InChI Key

ZUDCURMRCCNUPV-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(C3=C(N2)N=C(NC3=O)SCC4=CC=CC=N4)C5=CC=CC=C5OC)C(=O)C1)C

Origin of Product

United States

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